2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid
Overview
Description
2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid is a chemical compound known for its unique structure and properties It consists of a benzoic acid core substituted with a hydroxy group at the second position and a morpholine-4-sulfonyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzoic acid and morpholine.
Sulfonylation: The hydroxybenzoic acid undergoes sulfonylation using a sulfonyl chloride derivative, such as chlorosulfonic acid, to introduce the sulfonyl group at the desired position.
Morpholine Substitution: The sulfonylated intermediate is then reacted with morpholine to form the morpholine-4-sulfonyl derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also include continuous flow reactions and automated purification systems to enhance production rates and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The sulfonyl group can be reduced under specific conditions to yield sulfinic or sulfenic acid derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce sulfinic acids. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonyl groups play crucial roles in its activity, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-(morpholine-4-sulfonyl)-phenyl-propionic acid
- 2-Hydroxy-6-(morpholine-4-sulfonyl)-quinoline-4-carboxylic acid
Uniqueness
2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid is unique due to its specific substitution pattern and the presence of both hydroxy and morpholine-4-sulfonyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-hydroxy-5-morpholin-4-ylsulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S/c13-10-2-1-8(7-9(10)11(14)15)19(16,17)12-3-5-18-6-4-12/h1-2,7,13H,3-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYVLEQZZGWQTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353997 | |
Record name | 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91134-85-9 | |
Record name | 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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